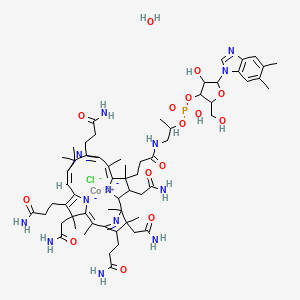
Aquochlorocobalamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aquochlorocobalamin, also known as aquo-cobalamin, is a form of vitamin B12. It is a cobalt-containing compound that plays a crucial role in various biochemical processes. This compound is one of the many cobalamin derivatives, which are essential for human health. This compound is particularly significant due to its role in the metabolism of cells, especially in the synthesis of DNA and the maintenance of nerve cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aquochlorocobalamin can be synthesized through the hydrolysis of cyanocobalamin or hydroxocobalamin. The process involves the replacement of the cyanide or hydroxyl group with a water molecule. This reaction typically occurs under acidic conditions and can be catalyzed by light or heat.
Industrial Production Methods: In industrial settings, this compound is produced by microbial fermentation. Specific strains of bacteria, such as Propionibacterium freudenreichii and Pseudomonas denitrificans, are cultured in nutrient-rich media. These bacteria naturally produce cobalamin, which is then extracted and purified. The extracted cobalamin undergoes further chemical modification to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Aquochlorocobalamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different cobalamin derivatives.
Reduction: It can be reduced to form reduced cobalamin species.
Substitution: The water molecule in this compound can be replaced by other ligands, such as cyanide or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Ligand exchange reactions can be facilitated by using specific ligands under controlled pH and temperature conditions.
Major Products:
Oxidation: Oxidized cobalamin derivatives.
Reduction: Reduced cobalamin species.
Substitution: Various cobalamin derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Aquochlorocobalamin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a crucial role in studying cellular metabolism and enzyme functions.
Medicine: this compound is used in the treatment of vitamin B12 deficiency and related disorders. It is also used in diagnostic tests to assess vitamin B12 levels in the body.
Industry: It is used in the production of fortified foods and dietary supplements.
Wirkmechanismus
Aquochlorocobalamin exerts its effects by acting as a cofactor for several enzymes. It is involved in the conversion of homocysteine to methionine, a process that is essential for DNA synthesis and repair. The compound also plays a role in the metabolism of fatty acids and amino acids. The molecular targets of this compound include methionine synthase and methylmalonyl-CoA mutase, which are crucial for cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Cyanocobalamin: The most stable and commonly used form of vitamin B12 in supplements.
Hydroxocobalamin: A naturally occurring form of vitamin B12 that is used in the treatment of vitamin B12 deficiency and cyanide poisoning.
Methylcobalamin: A coenzyme form of vitamin B12 that is involved in the synthesis of methionine from homocysteine.
Uniqueness: Aquochlorocobalamin is unique due to its water ligand, which makes it more reactive in certain biochemical processes compared to other cobalamin derivatives. Its ability to undergo various chemical modifications makes it a versatile compound in both research and clinical applications.
Eigenschaften
CAS-Nummer |
27085-12-7 |
|---|---|
Molekularformel |
C62H90ClCoN13O15P |
Molekulargewicht |
1382.8 g/mol |
IUPAC-Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,17-tetrahydrocorrin-21,23-diid-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;chloride;hydrate |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,35-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H16,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3/b42-23-;;; |
InChI-Schlüssel |
JEGOPVYBJWHHFA-BPRARHBFSA-K |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(=C([N-]7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Co+3] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(=C([N-]7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


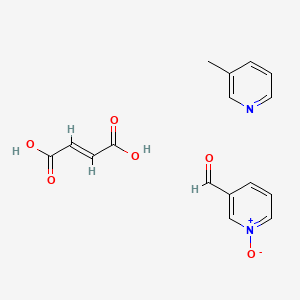
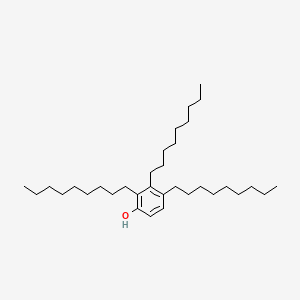
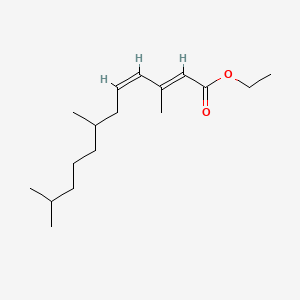

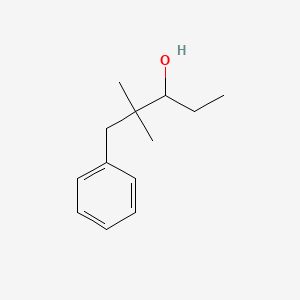
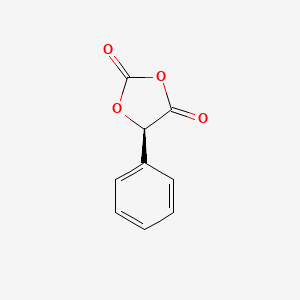
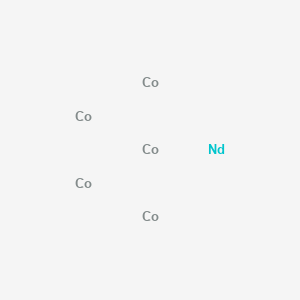
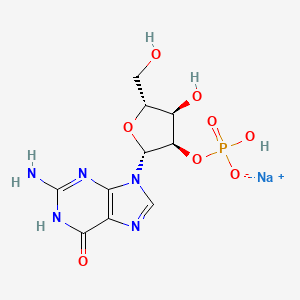
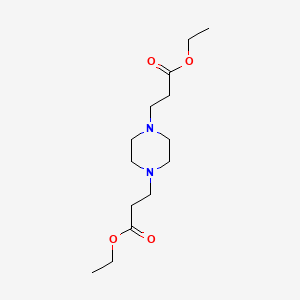

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
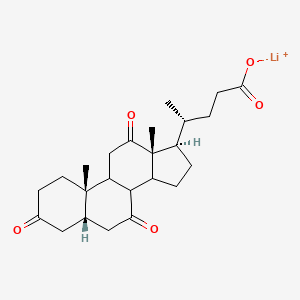
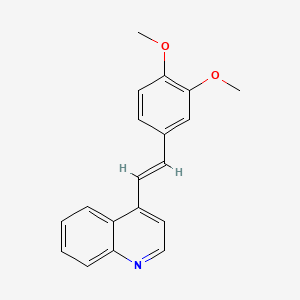
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
